molecular formula C17H15FN4O4 B11560179 (3E)-N-(4-fluorophenyl)-3-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}butanamide

(3E)-N-(4-fluorophenyl)-3-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}butanamide

Cat. No.: B11560179
M. Wt: 358.32 g/mol
InChI Key: BHFMIBPPVFSBSW-RGVLZGJSSA-N
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Description

(3E)-N-(4-fluorophenyl)-3-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}butanamide is a complex organic compound characterized by the presence of fluorine and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(4-fluorophenyl)-3-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluoroaniline with 4-nitrobenzoyl chloride to form an intermediate, which is then reacted with butanoyl hydrazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(4-fluorophenyl)-3-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using reagents such as sodium borohydride can convert the nitro group to an amine group.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

(3E)-N-(4-fluorophenyl)-3-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (3E)-N-(4-fluorophenyl)-3-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include the inhibition of specific signaling cascades, resulting in anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-N-(4-chlorophenyl)-3-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}butanamide
  • (3E)-N-(4-bromophenyl)-3-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}butanamide
  • (3E)-N-(4-methylphenyl)-3-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}butanamide

Uniqueness

The presence of the fluorine atom in (3E)-N-(4-fluorophenyl)-3-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}butanamide imparts unique properties, such as increased stability and reactivity, compared to its analogs with different substituents. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H15FN4O4

Molecular Weight

358.32 g/mol

IUPAC Name

N-[(E)-[4-(4-fluoroanilino)-4-oxobutan-2-ylidene]amino]-4-nitrobenzamide

InChI

InChI=1S/C17H15FN4O4/c1-11(10-16(23)19-14-6-4-13(18)5-7-14)20-21-17(24)12-2-8-15(9-3-12)22(25)26/h2-9H,10H2,1H3,(H,19,23)(H,21,24)/b20-11+

InChI Key

BHFMIBPPVFSBSW-RGVLZGJSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/CC(=O)NC2=CC=C(C=C2)F

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])CC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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